2-[4-(Methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-[4-(Methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione is a compound characterized by its unique structure, which includes a cyclohexyl ring substituted with a methylamino group and an isoindoline-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of an aromatic primary amine with a maleic anhydride derivative. This condensation reaction leads to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often include the use of solvents such as acetic anhydride and anhydrous sodium acetate to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methylamino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-[4-(Methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(Methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
[4-(Methylamino)cyclohexyl]methanol: A compound with a similar cyclohexyl ring and methylamino group but with a methanol moiety instead of the isoindoline-1,3-dione.
N-[4-[(2-bromo-3-methylphenyl)methylamino]cyclohexyl]acetamide: Another related compound with a brominated phenyl group and acetamide moiety.
Uniqueness
2-[4-(Methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its isoindoline-1,3-dione scaffold, which imparts distinct chemical and biological properties
Biological Activity
2-[4-(Methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione, also known by its chemical name and CAS number 2138086-92-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a cyclohexyl group substituted with a methylamino group and an isoindole moiety, contributing to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of isoindole compounds exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit key enzymes involved in bacterial DNA replication. For example, it has been noted that certain derivatives can inhibit DNA gyrase and topoisomerase IV, which are critical for bacterial survival .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The compound's structure allows it to interact with bacterial DNA through enzyme inhibition. This interaction disrupts the normal function of DNA gyrase and topoisomerase IV, leading to bacterial cell death .
- Hydrophobic Interactions : The cyclohexyl group enhances hydrophobic interactions with target enzymes, which may increase binding affinity and specificity .
Case Studies
Several studies have highlighted the efficacy of related compounds in clinical settings:
- A study reported that isoindole derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.008 μg/mL against Streptococcus pneumoniae, indicating potent antibacterial activity .
- Another investigation demonstrated that specific structural modifications in isoindole compounds led to enhanced selectivity toward bacterial topoisomerases without affecting human enzymes, suggesting a favorable safety profile for potential therapeutic applications .
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C15H18N2O2 |
---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
2-[4-(methylamino)cyclohexyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H18N2O2/c1-16-10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)15(17)19/h2-5,10-11,16H,6-9H2,1H3 |
InChI Key |
VQWNOAOPKKCYMW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCC(CC1)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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